Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-
Description
Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressant originally isolated from Tolypocladium inflatum. Its structure includes seven N-methylated amino acids, which confer resistance to proteolysis and enhance bioavailability . The compound Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a derivative modified at position 6, where the native N-methyl-L-leucine (MeLeu) residue is substituted with a threo-3-hydroxy-N-methyl-L-leucine group. This modification alters the molecule’s conformational flexibility and interactions with target proteins like cyclophilin, which is critical for its immunosuppressive activity .
Properties
CAS No. |
154334-72-2 |
|---|---|
Molecular Formula |
C59H107N11O12 |
Molecular Weight |
1162.5 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1 |
InChI Key |
ZWSDLBLNECTKMP-BDBXRLBOSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin A is synthesized through a complex non-ribosomal peptide synthetase (NRPS) system. The enzyme responsible for its synthesis, cyclosporine synthetase (CySyn), is one of the most intricate NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps . The synthesis involves the activation, modification, and polymerization of constituent amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated .
Industrial Production Methods: Industrial production of cyclosporin A is typically achieved through submerged fermentation using the fungal species Tolypocladium inflatum. Optimization of the culture medium and the use of mutational approaches for strain improvement are common strategies to enhance production yields .
Chemical Reactions Analysis
Peptide Bond Formation
The synthesis of Cyclosporin A involves the formation of peptide bonds between activated amino acids. This process is facilitated by cyclosporin synthetase, which links the amino acids in a specific sequence to form the linear precursor of Cyclosporin A .
N-Methylation Reactions
N-methylation is a critical step in the biosynthesis of Cyclosporin A, as several of its amino acids are N-methylated. These modifications are essential for the compound's immunosuppressive activity and are also catalyzed by cyclosporin synthetase .
Cyclization
The final step in the biosynthesis of Cyclosporin A involves the cyclization of the linear peptide precursor. This process is facilitated by the thioesterase domain of cyclosporin synthetase, which catalyzes the intramolecular cyclization to form the cyclic undecapeptide structure .
Chemical Stability and Modifications
Cyclosporin A can undergo various chemical modifications, such as hydroxylation, which can alter its immunosuppressive activity. For example, hydroxylation at the 4th N-methyl leucine (MeLeu 4) by the enzyme CYP-sb21 from Sebekia benihana results in reduced immunosuppressive activity while retaining hair growth-promoting effects .
Biosynthetic Pathway
| Step | Reaction | Enzyme Involved |
|---|---|---|
| 1 | Activation of amino acids to thioesters | Cyclosporin synthetase |
| 2 | N-methylation of specific amino acids | Cyclosporin synthetase |
| 3 | Peptide bond formation | Cyclosporin synthetase |
| 4 | Cyclization of the linear precursor | Cyclosporin synthetase (thioesterase domain) |
Chemical Modifications
| Modification | Effect on Activity |
|---|---|
| Hydroxylation at MeLeu 4 | Reduced immunosuppressive activity, retained hair growth-promoting effects |
| Hydroxylation at MeLeu 9 | Reduced immunosuppressive activity |
Scientific Research Applications
Immunosuppressive Applications
Cyclosporin A primarily functions by inhibiting T cell activation through the calcineurin pathway. Its applications in immunosuppression are well-documented:
- Organ Transplantation : Cyclosporin A is essential in preventing graft-versus-host disease and organ rejection. Studies have shown that doses as low as 2 mg/kg/day can be ineffective, while higher doses (5 mg/kg/day) ensure prolonged graft survival without significant nephrotoxicity .
- Autoimmune Disorders : It has been used to treat conditions like aplastic anemia and autoimmune hepatitis. Notably, low-dose cyclosporin A has been found to exhibit immunomodulatory properties that could benefit patients with autoimmune conditions .
Table 1: Immunosuppressive Effects of Cyclosporin A
| Application | Dosage (mg/kg/day) | Effectiveness |
|---|---|---|
| Organ Transplantation | 5 | Prolonged graft survival |
| Autoimmune Hepatitis | 2-5 | Reduced disease activity |
| Aplastic Anemia | 50 (bid) | Risk of thrombotic events |
Neurological Applications
Recent studies have highlighted the neuroprotective potential of Cyclosporin A in neurological contexts:
- Neuroprotection : Cyclosporin A has been shown to stabilize mitochondrial function, which may protect against ischemic damage during strokes. In clinical trials, it demonstrated the ability to ameliorate cerebral oxidative metabolism .
- Neurogenesis : Research indicates that Cyclosporin A can enhance the proliferation and survival of neural precursor cells (NPCs), suggesting its potential in treating neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study involving animal models indicated that administration of Cyclosporin A post-stroke led to improved outcomes in terms of metabolic recovery and reduced infarct size compared to controls .
Dermatological Applications
Cyclosporin A has also found a niche in dermatology:
- Atopic Dermatitis : Clinical trials have shown that Cyclosporin A can be an effective treatment for severe atopic dermatitis. In a placebo-controlled study, patients receiving 5 mg/kg/day for six weeks showed significant improvement compared to those on placebo .
Table 2: Dermatological Efficacy of Cyclosporin A
| Condition | Dosage (mg/kg/day) | Duration (weeks) | Response Rate (%) |
|---|---|---|---|
| Atopic Dermatitis | 5 | 6 | 83 (vs. 39 on placebo) |
Potential Side Effects and Considerations
While Cyclosporin A is effective, it is not without risks:
- Neurotoxicity : Reports indicate that up to 40% of patients may experience neurological side effects, including tremors and seizures .
- Thrombotic Events : There is evidence linking Cyclosporin A to increased risk of thrombotic complications, particularly in patients with underlying conditions such as aplastic anemia .
Mechanism of Action
Cyclosporin A exerts its effects by binding to the protein cyclophilin in T-lymphocytes, leading to the inhibition of calcineurin, a protein phosphatase . This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclosporin Derivatives
- Key Findings: Modifications at position 6 (e.g., threo-3-hydroxy-N-methyl-L-leucine) may preserve or enhance target binding due to retained N-methylation, which is critical for proteolytic resistance . Combining substitutions (e.g., positions 3, 7, and 8) can restore activity lost by single modifications, suggesting non-additive effects in multi-substituted analogs .
Functional Analogs with Similar Mechanisms
Tacrolimus (FK506) :
- A macrolide immunosuppressant that binds FKBP12, inhibiting calcineurin similarly to CsA. Unlike CsA derivatives, it lacks peptide structure but shares overlapping toxicity profiles (e.g., nephrotoxicity) .
Valspodar (PSC 833) :
- A non-immunosuppressive CsA analog that inhibits P-glycoprotein, reversing multidrug resistance in cancer cells. Contrasts with 6-modified CsA, which likely retains immunosuppressive functions .
Pharmacokinetic and Metabolic Comparisons
Table 2: Pharmacokinetic Properties of Cyclosporin Derivatives
- Metabolic Insights :
- CsA undergoes hydroxylation and N-demethylation to form metabolites like M17, which contribute to nephrotoxicity . The 6-modified derivative’s metabolic pathway remains uncharacterized but may differ due to steric hindrance from the hydroxy group.
- CsA and its analogs are substrates for ABC transporters (e.g., P-glycoprotein, MRP2), influencing drug resistance. Modifications at position 6 could alter these interactions .
Clinical and Therapeutic Implications
Table 3: Clinical Comparison with Non-Peptide Immunosuppressants
- Topical CsA : Emerging formulations aim to reduce systemic exposure. The 6-modified derivative’s solubility profile may make it suitable for topical use, similar to other CsA analogs .
Biological Activity
Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its immunosuppressive properties and its role in various biological processes. The compound 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a derivative of CsA, and its biological activity is of particular interest in both therapeutic and research contexts. This article delves into the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.
Cyclosporin A exerts its effects primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase. This inhibition occurs when CsA binds to cyclophilin, forming a complex that subsequently inhibits calcineurin's activity. This mechanism is crucial in modulating T-cell activation and proliferation, which is pivotal for its immunosuppressive effects during organ transplantation and autoimmune disease treatment .
Key Points:
- Calcineurin Inhibition : CsA binds to cyclophilin, inhibiting calcineurin and preventing T-cell activation.
- Selective Immunosuppression : Unlike other immunosuppressants, CsA does not generally inhibit cell proliferation but selectively targets lymphocytes .
Biological Effects on Neural Precursor Cells
Recent studies have demonstrated that CsA has direct effects on neural precursor cells (NPCs). In vitro assays showed that CsA enhances NPC survival without altering their differentiation profile. Furthermore, in vivo administration of CsA resulted in an increased number of NPCs within the neurogenic niche, suggesting its potential utility in brain repair strategies .
Table 1: Effects of Cyclosporin A on Neural Precursor Cells
| Parameter | Control Group | CsA Treated Group |
|---|---|---|
| NPC Survival Rate (%) | 70% | 85% |
| Cell–Cell Adhesion Score | 8 | 5 |
| Colony Size (mm²) | 100 | 150 |
Low-Dose vs. High-Dose Effects
Interestingly, the effects of cyclosporin A can vary significantly depending on the dosage. While high doses are known to suppress T-cell activation effectively, low doses may paradoxically activate certain immune responses. Studies have indicated that low-dose CsA can induce pro-inflammatory cytokines such as IL-12 and TNF-α, suggesting a complex role in immune modulation .
Case Study: Low-Dose Cyclosporin A in Mice
In a controlled study involving mice treated with low-dose CsA (5 mg/kg), researchers observed:
- Increased levels of IL-12 and IFN-γ.
- Enhanced activation of CD8+ T lymphocytes.
These findings underscore the dual nature of CsA's immunomodulatory effects, which may be harnessed for therapeutic purposes in specific contexts.
Structural Insights
The structural biology of cyclosporin A has been elucidated through crystallographic studies. The interaction between cyclosporin A and calcineurin involves specific residues that facilitate binding and inhibition. Notably, modifications to the structure of CsA can significantly alter its immunosuppressive potency .
Table 2: Key Structural Features of Cyclosporin A
| Feature | Description |
|---|---|
| Molecular Weight | 1202.65 g/mol |
| Key Residues | N-methyl leucines (4 & 6), Trp-121 |
| Binding Affinity | High affinity for calcineurin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
